Ethanesulfonate

説明

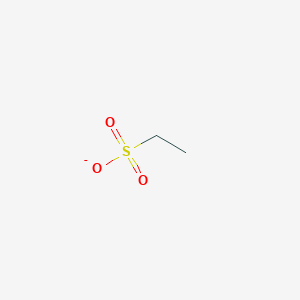

Structure

2D Structure

3D Structure

特性

分子式 |

C2H5O3S- |

|---|---|

分子量 |

109.13 g/mol |

IUPAC名 |

ethanesulfonate |

InChI |

InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5)/p-1 |

InChIキー |

CCIVGXIOQKPBKL-UHFFFAOYSA-M |

SMILES |

CCS(=O)(=O)[O-] |

正規SMILES |

CCS(=O)(=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

Ethanesulfonate: A Technical Guide on Chemical Structure, Properties, and Pharmaceutical Applications

Abstract: This document provides a comprehensive technical overview of ethanesulfonate, its parent acid ethanesulfonic acid, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This guide covers the fundamental chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in pharmaceutical formulation. Detailed analytical methodologies for related impurities are presented, and logical workflows are visualized to illustrate its practical applications.

Chemical Structure and Nomenclature

This compound is the conjugate base of ethanesulfonic acid. The term "esylate" is commonly used in pharmaceutical contexts to denote the this compound salt of an active pharmaceutical ingredient (API).[1] The core structure consists of an ethyl group attached to a sulfonate group.

-

Ethanesulfonic Acid (Esylic Acid): The parent compound, with the chemical formula CH₃CH₂SO₃H.[1] It is a strong organic acid.

-

This compound Anion: The deprotonated form, CH₃CH₂SO₃⁻. This is the counter-ion present in esylate salts.[2]

-

This compound Salts (Esylates): Formed by reacting ethanesulfonic acid with a basic API. For example, sodium this compound has the formula C₂H₅NaO₃S.

-

This compound Esters: Formed by the esterification of ethanesulfonic acid, such as ethyl this compound (C₄H₁₀O₃S). These are considered potential genotoxic impurities in pharmaceutical products.[3][4]

Physicochemical Properties

This compound and its related compounds exhibit distinct properties that are crucial for their application. The high water solubility of its salts is a key characteristic leveraged in drug formulation.

| Property | Ethanesulfonic Acid | This compound Anion | Sodium this compound | Ethyl this compound |

| Molecular Formula | C₂H₆O₃S[1] | C₂H₅O₃S⁻[2] | C₂H₅NaO₃S | C₄H₁₀O₃S[3] |

| Molecular Weight | 110.13 g/mol | 109.13 g/mol [2] | 134.12 g/mol | 138.19 g/mol [3] |

| Appearance | Colorless liquid[1] | - | White powder[5] | Colorless to pale yellow liquid[6] |

| Melting Point | - | - | 267-270°C (decomposes) | 100-101°C[7] |

| Boiling Point | - | - | - | 229.2°C at 760 mmHg[8] |

| Solubility | - | - | Highly soluble in water[5] | Soluble in polar organic solvents[6] |

| CAS Number | 594-45-6[9] | 10047-83-3[2] | 5324-47-0 | 1912-30-7[3] |

Synthesis and Preparation

Ethanesulfonic acid is produced exclusively through synthetic routes, as it does not occur naturally.[9] Several methods have been developed for its synthesis.

-

From Ethyl Iodide: A classical method involves boiling ethyl iodide with a solution of ammonium sulfite. The resulting mixture is treated with lead oxide and then barium carbonate, followed by reaction with hydrogen sulfide to isolate the acid. The final yield is approximately 90%.[10]

-

Oxidation of Disulfides: A high-yield, one-step method involves the reaction of bis(2-hydroxyethyl)disulfide with a 60% hydrogen peroxide solution.[10]

-

Sulfonation of Ethyl Precursors: Industrial preparation can involve the sulfonation of precursors like ethane or ethyl chloride with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis.[9] Another route is the oxidation of ethyl mercaptan.[9]

Applications in Research and Drug Development

The primary utility of this compound in the pharmaceutical industry is as a salt-forming counter-ion to improve the properties of APIs.

Salt Formation (Esylate Salts)

Many APIs in their free-acid or free-base form suffer from poor water solubility, stability, or bioavailability. Converting these APIs into this compound (esylate) salts is a common and effective strategy to overcome these limitations. This process, known as salt screening, can significantly enhance a drug's dissolution rate and thermal stability.[11] The resulting esylate salt often possesses improved crystallinity, which is beneficial for formulation and manufacturing.

Other Applications

-

Buffering Agent: Sodium this compound can be used as a buffering agent in biochemical and biological research, such as in protein purification and enzyme assays, due to its minimal interference with biological processes.

-

Organic Synthesis: It serves as a source of the this compound group, which can be introduced into other molecules to enhance water solubility or modify reactivity.

-

Analytical Chemistry: In techniques like high-performance liquid chromatography (HPLC), it can be used as a counterion to stabilize ionic species or adjust the ionic strength of a solution.

Analytical Methodologies

The use of sulfonic acids like ethanesulfonic acid in synthesis carries the risk of forming potentially genotoxic sulfonate esters.[11] Regulatory agencies require strict control of these impurities to a Threshold of Toxicological Concern (TTC).[4] A highly sensitive and selective method using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has been developed for this purpose.[4]

Experimental Protocol: GC-MS/MS Analysis of Esylate Impurities

This protocol outlines a method for the trace-level quantification of Methyl this compound (MES) and Ethyl this compound (EES) in an API like Nintedanib Esylate.[4]

-

Objective: To develop a selective and sensitive method for the determination of potential genotoxic impurities (PGIs), specifically MES and EES, in a pharmaceutical substance.[4]

-

Instrumentation: Shimadzu GCMS-TQ8050 triple quadrupole system or equivalent.[4]

-

Reagents and Standards:

-

Certified reference standards of MES and EES.

-

High-purity solvents (e.g., ethyl acetate, iso-octane).

-

API sample (e.g., Nintedanib Esylate).[4]

-

-

Procedure:

-

Standard Preparation: A stock solution containing a mixture of MES and EES (e.g., 5000 ppb each) is prepared in ethyl acetate. This is serially diluted with iso-octane to create calibration standards at concentrations ranging from 1.0 ppb to 100 ppb.[4]

-

Sample Preparation: Approximately 75 mg of the API is weighed into a 2.0 mL tube. 1.5 mL of iso-octane is added, and the solution is vortexed for 1 minute. The mixture is then filtered through a 0.22 µm syringe filter, and the filtrate is collected for analysis.[4]

-

GC-MS/MS Analysis: The prepared sample is injected into the GC-MS/MS system. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Precursor ions for MES and EES are selected, and product ion scans are performed at various collision energies to determine the optimal MRM transitions for quantification and confirmation.[4]

-

-

Data Analysis: The concentration of MES and EES in the API sample is determined by comparing the peak areas from the sample chromatogram to the calibration curve generated from the standards.[4]

Biological Role and Signaling Pathways

This compound itself is generally considered a biologically inert excipient. Its primary role in a drug formulation is to act as a counter-ion, which improves the physicochemical properties of the API. It is not known to directly modulate biological signaling pathways. The pharmacological activity, including any interaction with pathways such as PI3K/Akt/mTOR or Nrf2, is conferred by the active pharmaceutical ingredient with which it is paired, not by the this compound moiety.[12][13] Therefore, in the context of drug development, its impact is on drug delivery and bioavailability rather than direct pharmacodynamics.

Conclusion

This compound is a vital component in modern pharmaceutical development, primarily utilized as its acid to form esylate salts with active pharmaceutical ingredients. This strategy effectively addresses common challenges of poor solubility and stability, thereby enhancing the therapeutic potential of many drugs. While its role is that of a chemically stable and biologically inert excipient, the potential for the formation of genotoxic esylate esters necessitates rigorous analytical control. The methodologies and applications detailed in this guide underscore the importance of this compound in formulating safe and effective medicines.

References

- 1. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H5O3S- | CID 3717105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl this compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Sodium this compound Manufacturer & Supplier in China | High Purity C2H5SO3Na | Applications, Price & Safety Data [sulfonic-acid.com]

- 6. CAS 1912-30-7: Ethyl this compound | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. Ethyl this compound | CAS#:1912-30-7 | Chemsrc [chemsrc.com]

- 9. Page loading... [wap.guidechem.com]

- 10. The preparation of ethanesulfonic acid_Chemicalbook [chemicalbook.com]

- 11. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Ethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanesulfonate, a crucial moiety in various chemical and pharmaceutical applications, can be synthesized through a number of distinct pathways. This technical guide provides a comprehensive overview of the core synthetic routes to this compound and its direct precursors, including ethanesulfonic acid and its salts. The document details key methodologies such as the Strecker sulfite alkylation of ethyl halides, oxidation of ethyl-containing sulfur compounds, and direct sulfonation of ethane. For each pathway, this guide presents detailed experimental protocols, quantitative data, and mechanistic insights to support researchers and professionals in the fields of chemistry and drug development.

Introduction

Ethanesulfonic acid and its corresponding salts, ethanesulfonates, are organosulfur compounds of significant interest in organic synthesis and the pharmaceutical industry. The this compound group imparts increased water solubility to organic molecules, a property highly desirable for drug candidates and other biologically active compounds. This guide explores the primary synthetic strategies for obtaining ethanesulfonates, focusing on the underlying reaction mechanisms and providing practical experimental details.

Synthesis of Ethanesulfonic Acid and Ethanesulfonates

Several reliable methods for the synthesis of ethanesulfonic acid and its salts have been established. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and required purity of the final product.

Strecker Sulfite Alkylation of Ethyl Halides

The Strecker sulfite alkylation is a classical and widely used method for the formation of alkanesulfonates. This reaction involves the nucleophilic substitution of a halide in an alkyl halide by a sulfite salt, typically sodium or ammonium sulfite.

Reaction:

-

CH₃CH₂-X + Na₂SO₃ → CH₃CH₂-SO₃Na + NaX (where X = I, Br, Cl)

Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The sulfite ion acts as the nucleophile, attacking the electrophilic α-carbon of the ethyl halide and displacing the halide ion as the leaving group.[1][2][3] The reactivity of the ethyl halide is in the order of I > Br > Cl.[2]

References

Ethanesulfonic Acid vs. Ethanesulfonate Salt: An In-depth Technical Guide for Researchers and Drug Development Professionals

An Overview of Ethanesulfonic Acid and its Salts in Pharmaceutical Sciences

Ethanesulfonic acid, a simple alkylsulfonic acid, and its corresponding salts, known as ethanesulfonates or esylates, play a crucial role in modern drug development and pharmaceutical sciences. While ethanesulfonic acid itself is a strong acid, its salt forms are widely utilized to enhance the physicochemical properties of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core differences, synthesis, analysis, and applications of ethanesulfonic acid and its salts, with a focus on their relevance to researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Analysis

Ethanesulfonic acid (C₂H₅SO₃H) is a colorless to yellowish, viscous liquid that is highly soluble in water.[1] It is a strong acid with a pKa of approximately -1.68, meaning it readily donates its proton in aqueous solutions.[1] This high acidity makes it corrosive and requires careful handling.

In contrast, ethanesulfonate salts are formed by replacing the acidic proton of ethanesulfonic acid with a cation, typically a metal ion (e.g., sodium) or a protonated basic drug molecule. This conversion from a strong acid to a salt form dramatically alters the physicochemical properties, rendering the resulting compound significantly more suitable for pharmaceutical applications. The primary advantage of forming an this compound salt of a basic drug is the substantial improvement in its aqueous solubility and dissolution rate, which can, in turn, enhance its bioavailability.[2]

For instance, the this compound salt of nintedanib, a tyrosine kinase inhibitor, exhibits increased solubility at lower pH values, which is advantageous for oral absorption.[3] While the free base of nintedanib has poor solubility under neutral conditions, the esilate salt form allows for the development of an immediate-release solid oral dosage form.[3]

A summary of the key physicochemical properties is presented in the table below:

| Property | Ethanesulfonic Acid | This compound Salt (e.g., Sodium this compound) |

| Chemical Formula | C₂H₅SO₃H | C₂H₅SO₃⁻Na⁺ |

| Molecular Weight | 110.13 g/mol [1] | 132.11 g/mol [4] |

| Appearance | Colorless to yellowish liquid[1] | White crystalline powder |

| pKa | -1.68[1] | Not applicable (salt of a strong acid) |

| Solubility in Water | Soluble[1] | Highly soluble |

| Corrosivity | Corrosive | Generally non-corrosive |

| Primary Use | Reagent in chemical synthesis, catalyst[5] | Counterion for basic drugs to improve solubility and stability[2] |

Synthesis and Preparation

Synthesis of Ethanesulfonic Acid

Several methods for the synthesis of ethanesulfonic acid have been reported. A classical approach involves the reaction of ethyl iodide with ammonium sulfite, followed by a series of reactions to isolate the sulfonic acid.[5]

A more contemporary and higher-yield method involves the oxidation of diethyl disulfide with hydrogen peroxide.[5]

Experimental Protocol: Synthesis of Ethanesulfonic Acid via Oxidation of Diethyl Disulfide [5]

Materials:

-

Diethyl disulfide

-

60% Hydrogen peroxide solution

-

Glass reactor with reflux condenser, sample inlet, internal cooler, and stirring device

Procedure:

-

Charge the glass reactor with 295 g (5.20 mol) of 60% hydrogen peroxide solution.

-

Uniformly add 122 g (1.00 mol) of diethyl disulfide from the sample inlet over a period of time, while stirring the liquid.

-

Maintain the reaction temperature at 45°C by flowing cooling water through the condenser.

-

After the addition is complete, maintain the reaction solution temperature at 75°C for 2 hours.

-

The resulting product is a 52% aqueous solution of ethanesulfonic acid.

Preparation of this compound Salts of Active Pharmaceutical Ingredients (APIs)

The preparation of an this compound salt of a basic API is typically achieved by reacting the free base of the drug with ethanesulfonic acid in a suitable solvent system.

Experimental Protocol: Preparation of Nintedanib this compound [6]

Materials:

-

Nintedanib free base

-

Ethanesulfonic acid

-

Methanol

-

Purified water

-

Isopropanol

-

500 mL three-necked bottle

Procedure:

-

Add 174 mL of methanol and 1.74 mL of purified water to the 500 mL three-necked bottle.

-

Add 23.47 g of nintedanib while stirring.

-

Heat the mixture to 55-60°C.

-

Prepare an ethanesulfonic acid aqueous solution by dissolving 5.03 g of ethanesulfonic acid in 2.2 mL of water.

-

Add the ethanesulfonic acid solution dropwise to the nintedanib mixture over approximately 5 minutes.

-

After the addition is complete, continue stirring for 30 minutes. The pH of the solution should be approximately 5.0.

-

Add 174 mL of isopropanol dropwise. A solid will begin to precipitate when about half of the isopropanol has been added.

-

After the addition is complete, cool the mixture to room temperature, and then further cool to 0-10°C.

-

Continue stirring for 2 hours to allow for crystallization.

-

Collect the solid product by suction filtration.

-

Wash the filter cake with 50 mL of isopropanol.

-

Dry the product to obtain nintedanib this compound.

Analytical Methodologies

The analysis of ethanesulfonic acid and its salts is critical for quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is a common technique for the quantification of the acid and its salt forms. Gas chromatography-mass spectrometry (GC-MS) is particularly important for the detection of potential genotoxic impurities, such as ethyl this compound, which can form from the reaction of ethanesulfonic acid with ethanol.[7]

Experimental Protocol: HPLC Analysis of Ethanesulfonic Acid [8]

This protocol is a general guideline for the analysis of an API in its this compound salt form. Method development and validation are required for specific applications.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a Symmetry Shield RP8, is often suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate with pH adjusted to 2.2 with phosphoric acid) and an organic modifier like acetonitrile. The exact ratio will depend on the specific API.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength appropriate for the API.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Sample Preparation:

-

Accurately weigh a suitable amount of the drug product or API.

-

Dissolve the sample in a suitable diluent (often the mobile phase or a component of it) to achieve a known concentration.

-

Filter the sample solution through a 0.45 µm filter before injection.

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the API based on the peak area response compared to a standard of known concentration.

Role in Drug Development

The primary application of this compound salts in drug development is to overcome the poor solubility of basic drug candidates. By forming a salt with the highly acidic ethanesulfonic acid, the resulting this compound salt often exhibits significantly improved aqueous solubility and a faster dissolution rate. This can lead to improved bioavailability and more consistent drug absorption.[2]

The selection of a suitable salt form is a critical step in the pre-formulation stage of drug development. This compound is often considered alongside other common salt-formers like hydrochloride, mesylate (mthis compound), and besylate (benzenesulfonate). The choice of the counterion can impact not only solubility but also other critical properties such as stability, hygroscopicity, and manufacturability.

While this compound and mesylate salts share similarities, subtle differences in their properties can influence the final drug product's performance. For instance, the slightly larger size of the this compound anion compared to the mesylate anion may affect the crystal lattice energy and, consequently, the solubility and stability of the salt.

A significant concern in the use of sulfonic acids in pharmaceutical manufacturing is the potential for the formation of genotoxic sulfonate esters. For example, if ethanol is used as a solvent in the presence of ethanesulfonic acid, there is a risk of forming ethyl this compound, a known genotoxic impurity.[7] Regulatory agencies require stringent control and monitoring of such impurities in the final drug product.[7]

Biological Interactions and Signaling Pathways

While the primary role of this compound in pharmaceuticals is that of a counterion to improve drug delivery, some studies have explored the biological effects of related sulfonic acid-containing compounds. For instance, certain aminoethanesulfonic acid derivatives have been shown to influence the accumulation of specific proteins in nerve cells, suggesting that the sulfonate moiety can, in some contexts, interact with biological systems.[9] However, there is currently limited evidence to suggest that ethanesulfonic acid or its simple salts directly participate in specific signaling pathways in the same way that endogenous signaling molecules do. Their biological effect is predominantly indirect, by enabling the effective delivery of the active pharmaceutical ingredient.

The workflow for selecting and developing an this compound salt of a new chemical entity (NCE) can be visualized as follows:

The logical relationship between identifying a poorly soluble drug and the decision to form an this compound salt is depicted in the following diagram:

Conclusion

Ethanesulfonic acid and its corresponding this compound salts represent a vital tool in the arsenal of the pharmaceutical scientist. The conversion of a poorly soluble basic drug into its this compound salt can profoundly improve its physicochemical properties, leading to enhanced developability and therapeutic efficacy. A thorough understanding of the principles of salt selection, synthesis, and analysis, as outlined in this guide, is essential for leveraging the full potential of this compound salts in modern drug development. As with any pharmaceutical excipient, careful consideration of potential challenges, such as the formation of genotoxic impurities, is paramount to ensure the safety and quality of the final drug product.

References

- 1. ETHANESULFONIC ACID SODIUM SALT(5324-47-0) IR Spectrum [chemicalbook.com]

- 2. Ethyl this compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. scbt.com [scbt.com]

- 5. Ethanesulfonic acid, 2-(diethylamino)- | 15904-54-8 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. QbD-mediated RP-UPLC method development invoking an FMEA-based risk assessment to estimate nintedanib degradation products and their pathways - Arabian Journal of Chemistry [arabjchem.org]

- 9. 1,2-Ethanedisulfonic acid(110-04-3) 1H NMR [m.chemicalbook.com]

Sodium Ethanesulfonate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of sodium ethanesulfonate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining these properties, alongside a discussion of the compound's general characteristics.

Executive Summary

Sodium this compound (C₂H₅NaO₃S) is an organic sodium salt that is widely recognized for its high aqueous solubility and general stability under standard conditions. These properties make it a valuable counterion in the pharmaceutical industry, where it is often used to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1] This guide outlines standardized methodologies for researchers to quantitatively determine the solubility of sodium this compound in various solvents and to assess its stability under stress conditions as mandated by regulatory bodies.

Solubility Profile

To address this data gap, researchers can employ established methods to determine its solubility profile.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of sodium this compound in a specific solvent at a controlled temperature.

Materials:

-

Sodium this compound

-

Selected solvent(s) (e.g., purified water, ethanol, methanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Validated analytical method for quantification (e.g., HPLC-UV, IC)

Procedure:

-

Add an excess amount of sodium this compound to a series of flasks containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of sodium this compound in the diluted sample using a validated analytical method.

-

Repeat the sampling and analysis at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

Data Presentation:

The solubility data should be presented in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | Experimental Value |

| Water | 37 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Methanol | 25 | Experimental Value |

| DMSO | 25 | Experimental Value |

Visualization of Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Sodium this compound is generally considered a stable compound under normal laboratory conditions.[1] However, for pharmaceutical applications, a thorough understanding of its stability under various stress conditions is crucial. Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Experimental Protocol: Forced Degradation Studies

This protocol is based on the ICH Q1A guideline for stability testing and outlines the conditions for forced degradation.

Objective: To investigate the degradation of sodium this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

Sodium this compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Purified water

-

Validated stability-indicating analytical method (e.g., HPLC-UV)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

1. Hydrolytic Degradation:

- Acidic: Dissolve sodium this compound in 0.1 N HCl and heat (e.g., at 60°C) for a specified period.

- Basic: Dissolve sodium this compound in 0.1 N NaOH and heat (e.g., at 60°C) for a specified period.

- Neutral: Dissolve sodium this compound in purified water and heat (e.g., at 60°C) for a specified period.

- At appropriate time points, withdraw samples, neutralize if necessary, and analyze.

2. Oxidative Degradation:

- Dissolve sodium this compound in a solution of 3% H₂O₂.

- Store at room temperature or slightly elevated temperature for a specified period.

- Withdraw samples at appropriate time points and analyze.

3. Photolytic Degradation:

- Expose solid sodium this compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

- A control sample should be protected from light.

- Analyze the exposed and control samples.

4. Thermal Degradation:

- Expose solid sodium this compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

- Withdraw samples at appropriate time points and analyze.

Analysis:

-

All samples should be analyzed using a validated stability-indicating HPLC method capable of separating the intact sodium this compound from any potential degradation products.

-

Peak purity analysis of the main peak should be performed to ensure it is free from co-eluting impurities.

-

Mass balance should be calculated to account for the parent compound and all degradation products.

Data Presentation:

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Time | Assay of Sodium this compound (%) | Major Degradation Products (% Area) |

| 0.1 N HCl, 60°C | 24h | Experimental Value | Identify and Quantify |

| 0.1 N NaOH, 60°C | 24h | Experimental Value | Identify and Quantify |

| 3% H₂O₂, RT | 24h | Experimental Value | Identify and Quantify |

| Light (ICH Q1B) | - | Experimental Value | Identify and Quantify |

| Heat (80°C) | 48h | Experimental Value | Identify and Quantify |

Potential Degradation Pathway

While specific degradation pathways for sodium this compound are not detailed in the literature, a potential pathway under harsh hydrolytic conditions could involve the cleavage of the carbon-sulfur bond.

Caption: Potential Hydrolytic Degradation of Sodium this compound.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.

Recommended HPLC-UV Method Parameters (Starting Point)

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Isocratic elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase for sulfonates is a phosphate buffer at a slightly acidic pH.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: As sodium this compound lacks a strong chromophore, indirect UV detection or detection at a low UV wavelength (e.g., < 210 nm) may be necessary. Alternatively, other detection methods like conductivity or evaporative light scattering detection (ELSD) could be employed.

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Visualization of Analytical Workflow

Caption: General Workflow for HPLC Analysis.

Conclusion

Sodium this compound is a highly water-soluble and generally stable compound, making it a valuable excipient in pharmaceutical development. This guide provides a framework of detailed experimental protocols for researchers to quantitatively assess its solubility and stability profiles. The successful execution of these studies, employing validated analytical methods, will provide the necessary data to support formulation development and regulatory submissions. Further research is encouraged to generate and publish specific quantitative data for this widely used compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Ethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl ethanesulfonate (CAS No. 1912-30-7), an organic compound classified as a sulfonate ester, is a colorless to pale yellow liquid.[1] It is recognized for its role as a reagent in organic synthesis, particularly as an alkylating agent.[1] This document provides a comprehensive overview of the physical and chemical properties of ethyl this compound, detailed experimental protocols for their determination, and an examination of its chemical reactivity, with a focus on its implications in drug development as a potential genotoxic impurity.

Physical Properties

The physical properties of ethyl this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C4H10O3S | [2][3] |

| Molecular Weight | 138.19 g/mol | [3][4] |

| Appearance | Clear Colourless Oil | [4] |

| Density | 1.133 g/cm³ | [2] |

| Boiling Point | 229.2 °C at 760 mmHg | [2] |

| Melting Point | 100-101 °C | [2][5] |

| Flash Point | 92.4 °C | [2] |

| Vapor Pressure | 0.106 mmHg at 25°C | [2] |

| Refractive Index | 1.423 | [2] |

| Solubility | Soluble in polar organic solvents. | [1] |

Chemical Properties and Reactivity

Ethyl this compound is characterized by the presence of an ethyl group attached to the this compound moiety, which influences its reactivity.[1] It is known to act as an alkylating agent, a property that makes it useful in organic synthesis but also underlies its potential genotoxicity.[1][6] As a potential genotoxic impurity, its presence in pharmaceutical substances is a significant concern.[7]

Synthesis of Ethyl this compound

A general workflow for the synthesis of ethyl this compound is presented below. This typically involves the reaction of ethanesulfonyl chloride with ethanol.

Caption: A simplified workflow for the synthesis of ethyl this compound.

Alkylation and Genotoxicity

As an alkylating agent, ethyl this compound can react with nucleophilic sites in biological macromolecules, such as DNA. This can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and genotoxicity.[8] This property is of high concern in the pharmaceutical industry, where the control of such impurities is critical.[7][9]

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of ethyl this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.[5]

Methodology:

-

A simple distillation apparatus is assembled.

-

The liquid sample is placed in the distillation flask.

-

The sample is heated, and the temperature of the vapor is monitored as it passes into the condenser.

-

The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[5]

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For compounds that are solid at room temperature, this is a key indicator of purity.

Methodology:

-

A small, powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device.[3]

-

The sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.[3] A narrow melting range typically indicates a pure compound.[3]

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

-

The mass of a clean, dry pycnometer (a flask of a specific volume) is determined.

-

The pycnometer is filled with the liquid sample, and its mass is measured again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology:

-

A few drops of the liquid sample are placed on the prism of a refractometer.

-

Light is passed through the sample, and the instrument measures the angle of refraction.

-

The refractive index is read directly from the instrument's scale.

Spectral Data

While specific spectral data with peak assignments were not available in the initial search, 1H NMR and 13C NMR spectra for ethyl this compound are available on platforms like SpectraBase.[11] Researchers are encouraged to consult these databases for detailed spectral information.

Signaling Pathways: DNA Damage and Repair

The genotoxicity of ethyl this compound stems from its ability to alkylate DNA, forming adducts that can trigger cellular DNA damage response (DDR) pathways.

As an ethylating agent, it can modify DNA bases, leading to the activation of repair mechanisms such as Base Excision Repair (BER).[12] The general pathway is as follows:

Caption: The Base Excision Repair pathway for ethyl-DNA adducts.

Safety and Handling

Ethyl this compound is classified as a skin, eye, and respiratory irritant.[3] It should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area.[12]

Conclusion

Ethyl this compound is a valuable reagent in organic chemistry with well-defined physical and chemical properties. However, its role as an alkylating agent and potential genotoxic impurity necessitates careful handling and stringent control in pharmaceutical applications. A thorough understanding of its properties and reactivity is essential for its safe and effective use in research and drug development.

References

- 1. DNA Damaging Agents in Chemical Biology and Cancer | CHIMIA [chimia.ch]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. vernier.com [vernier.com]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

- 8. A review of the genetic effects of ethyl mthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

- 11. Ethyl this compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ethanesulfonate in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanesulfonate, the conjugate base of ethanesulfonic acid, is a versatile and highly functional moiety in modern organic chemistry. Its unique properties, including its high acidity, water solubility, and utility as a leaving group and a counterion, have led to its widespread application in various fields, from catalysis to medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound and its derivatives. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways and biological signaling mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this compound in their work.

Introduction

The this compound group (CH₃CH₂SO₃⁻) is the anion of ethanesulfonic acid, a strong organic acid.[1] Its presence in a molecule can significantly alter its physical and chemical properties. In organic synthesis, ethanesulfonates are primarily utilized as excellent leaving groups in nucleophilic substitution and elimination reactions. In the pharmaceutical industry, ethanesulfonic acid is widely used to form salts of basic active pharmaceutical ingredients (APIs), thereby improving their solubility, stability, and bioavailability.[2] This guide will delve into the core aspects of this compound chemistry, providing both theoretical understanding and practical guidance.

Synthesis of Ethanesulfonic Acid and its Derivatives

The synthesis of ethanesulfonic acid and its esters can be achieved through several routes. The choice of method often depends on the desired scale and the available starting materials.

Synthesis of Ethanesulfonic Acid

A common laboratory-scale synthesis of ethanesulfonic acid involves the oxidation of a corresponding sulfur compound, such as diethyl disulfide.[3]

-

Reaction Setup: To a glass reactor equipped with a reflux condenser, a sample inlet, an internal cooler, and a stirring device, add 295 g (5.20 mol) of a 60 wt% hydrogen peroxide solution.

-

Addition of Reactant: Uniformly add 122 g (1.00 mol) of diethyl disulfide from the sample inlet over 150 minutes while stirring the hydrogen peroxide solution.

-

Temperature Control: During the addition, maintain the temperature of the reaction liquid at 45 °C by flowing 19 °C cooling water at a rate of 140 mL/minute into the condenser.

-

Reaction Completion: After the addition is complete, maintain the reaction solution temperature at 75 °C for 2 hours.

-

Work-up: The resulting product is a 52 wt% aqueous solution of ethanesulfonic acid. The reported yield for this procedure is approximately 97%.[3]

Synthesis of this compound Esters

This compound esters are valuable as alkylating agents.[4] Their synthesis is typically achieved by reacting ethanesulfonyl chloride with an appropriate alcohol in the presence of a base.

This protocol is adapted from general procedures for the synthesis of sulfonate esters.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of ethanol in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add 1.1 equivalents of triethylamine to the solution.

-

Addition of Ethanesulfonyl Chloride: Slowly add 1.05 equivalents of ethanesulfonyl chloride via the dropping funnel, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure ethyl this compound.

Physicochemical Properties and Quantitative Data

The utility of this compound is rooted in its distinct physicochemical properties.

Acidity

Ethanesulfonic acid is a strong acid, a property that is crucial for its use in forming stable salts with basic drugs.

| Property | Value | Reference |

| pKa of Ethanesulfonic Acid | -1.68 | [1] |

Leaving Group Ability

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate |

| Triflate | -OTf | Triflic Acid | ~ -12 to -13 | 56,000 |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2 | 1.00 |

| This compound (approximated) | -OEs | Ethanesulfonic Acid | -1.68 | ~1 |

Note: The relative SN2 rate for this compound is approximated to be similar to mesylate due to the similar electronic effects of the methyl and ethyl groups.

Applications in Organic Chemistry

This compound as a Leaving Group

The excellent leaving group ability of ethanesulfonates makes them valuable intermediates in nucleophilic substitution reactions. Alcohols can be converted to ethanesulfonates, which can then be displaced by a wide range of nucleophiles.

Caption: Conversion of an alcohol to an this compound to facilitate nucleophilic substitution.

This compound as a Protecting Group for Sulfonic Acids

While the sulfonic acid group is highly polar and water-soluble, this can be a disadvantage in organic synthesis conducted in nonpolar solvents. The sulfonic acid can be temporarily protected as a sterically hindered ester, such as a neopentyl ester, to improve its solubility in organic solvents and prevent its acidic proton from interfering with reactions.[5]

This protocol is adapted from general procedures for sulfonate esterification.

-

Reaction Setup: To a solution of the sulfonic acid (1 equivalent) in a suitable solvent such as dichloromethane, add neopentyl alcohol (1.2 equivalents) and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude neopentyl sulfonate ester can be purified by column chromatography.

-

Reaction Setup: Dissolve the neopentyl sulfonate ester (1 equivalent) in dimethylformamide (DMF).

-

Addition of Nucleophile: Add a slight excess of sodium azide (NaN₃).

-

Reaction: Heat the mixture to 70 °C and stir overnight.

-

Work-up: Cool the reaction mixture and dilute with water.

-

Isolation: The deprotected sulfonic acid sodium salt can be isolated by precipitation or extraction, depending on its solubility. For a p-toluenesulfonate analog, simple filtration afforded the pure sodium salt.[5]

Caption: Workflow for the protection and deprotection of a sulfonic acid using a neopentyl group.

Role in Drug Development

The this compound moiety plays a critical role in drug development, primarily through the formation of esylate salts. This strategy is employed to enhance the physicochemical properties of drug candidates.

Improving Solubility and Bioavailability

Many active pharmaceutical ingredients are poorly soluble in water, which can limit their absorption and bioavailability. By forming a salt with the highly polar ethanesulfonic acid, the overall water solubility of the drug can be significantly increased.[2]

Case Study: Nintedanib Esylate

Nintedanib is a small molecule kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[6][7] It is marketed as its this compound salt, nintedanib esylate.

This protocol is a representative example from a patent and may require optimization.

-

Dissolution: Add 5 kg of nintedanib to a mixture of 37.06 L of methanol and 370.6 mL of purified water in a 100 L reaction kettle with stirring.

-

Heating and Salt Formation: Heat the mixture to 60-70 °C and dropwise add an ethanesulfonic acid aqueous solution (1.12 kg of ethanesulfonic acid in 0.48 L of water).

-

Stirring and pH Adjustment: Continue stirring for 30 minutes after the addition and confirm the pH is 5.0.

-

Crystallization: Dropwise add 37.06 L of isopropanol. Solid precipitation should be observed when about half of the isopropanol has been added.

-

Cooling and Isolation: After the addition is complete, cool the mixture to room temperature, then further cool to 0-10 °C and continue stirring for 2 hours for crystallization.

-

Filtration and Drying: Collect the product by suction filtration, wash the filter cake with 10 L of isopropanol, and dry to obtain the final product. The reported yield is 95.2% with a purity of 100%.

Nintedanib functions as a multi-targeted tyrosine kinase inhibitor, blocking the signaling pathways of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR).[6][7] These pathways are crucial for the proliferation and migration of fibroblasts, which are key processes in the progression of idiopathic pulmonary fibrosis.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The preparation of ethanesulfonic acid_Chemicalbook [chemicalbook.com]

- 4. CAS 1912-30-7: Ethyl this compound | CymitQuimica [cymitquimica.com]

- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pardon Our Interruption [pro.boehringer-ingelheim.com]

Ethanesulfonate Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characteristics, and applications of ethanesulfonate derivatives, offering valuable insights for scientific research and pharmaceutical development.

This compound derivatives, a versatile class of organic compounds characterized by the presence of an ethanesulfonyl group, have garnered significant attention across various scientific disciplines. Their unique physicochemical properties and diverse biological activities have established them as crucial components in drug discovery, materials science, and chemical synthesis. This technical guide provides a comprehensive overview of this compound derivatives, detailing their synthesis, key characteristics, and prominent applications, with a particular focus on their role in pharmacology.

Core Characteristics of this compound Derivatives

The this compound group, with its strong electron-withdrawing nature and tetrahedral geometry, imparts distinct properties to the molecules it is a part of. Ethanesulfonic acid, the parent compound, is a strong acid that is completely ionized in aqueous solutions.[1] Its salts, such as sodium this compound, are typically white, water-soluble solids.[2] Ethanesulfonyl chloride serves as a key intermediate in the synthesis of a wide array of derivatives, including esters and amides.[3][4]

The physical and chemical properties of this compound derivatives can be significantly modulated by the nature of the substituent attached to the sulfonyl group. This tunability allows for the rational design of molecules with specific characteristics tailored for various applications.

Physicochemical Properties of Selected this compound Derivatives

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Ethanesulfonic acid | 594-45-6 | C₂H₆O₃S | 110.13 | Colorless liquid | -17 | 122-123 (at 0.01 mmHg) |

| Sodium this compound | 5324-47-0 | C₂H₅NaO₃S | 132.11 | White solid | 267-270 (decomposes) | N/A |

| Ethanesulfonyl Chloride | 594-44-5 | C₂H₅ClO₂S | 128.58 | Colorless to yellow liquid | -70 | 177 |

| Ethyl this compound | 1912-30-7 | C₄H₁₀O₃S | 138.19 | Colorless to pale yellow liquid | N/A | N/A |

| Methyl this compound | 1912-28-3 | C₃H₈O₃S | 124.16 | Colorless liquid | N/A | 214 |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences from readily available starting materials, with ethanesulfonyl chloride being a pivotal intermediate.

Experimental Protocols

1. Synthesis of Ethanesulfonyl Chloride from Ethyl Mercaptan [3]

This procedure involves the oxidative chlorination of ethyl mercaptan.

-

Materials: Ethyl mercaptan, chlorine gas, water.

-

Procedure:

-

In a suitable reaction vessel, disperse or dissolve ethyl mercaptan in water.

-

While maintaining the temperature below 20°C and protecting from light, bubble chlorine gas through the solution over a period of 4 hours.

-

The reaction mixture is then worked up to isolate the ethanesulfonyl chloride.

-

2. Synthesis of Ethyl this compound [5]

This protocol describes the esterification of an alkanesulfonic acid with ethylene.

-

Materials: Ethanesulfonic acid, ethylene, boron trifluoride (catalyst).

-

Procedure:

-

Charge a reaction vessel with ethanesulfonic acid and the boron trifluoride catalyst.

-

Introduce ethylene into the reactor under pressure (approximately 800 psi).

-

Maintain the reaction at room temperature until the absorption of ethylene ceases.

-

The product, ethyl this compound, is then purified from the reaction mixture.

-

3. Synthesis of N-Aryl Ethanesulfonamides [6][7]

This method outlines the reaction of ethanesulfonyl chloride with anilines.

-

Materials: Ethanesulfonyl chloride, substituted aniline, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the substituted aniline in the chosen solvent.

-

Add the base to the solution.

-

Slowly add ethanesulfonyl chloride to the mixture, typically at a reduced temperature (e.g., 0°C).

-

Allow the reaction to proceed to completion at room temperature.

-

The resulting N-aryl ethanesulfonamide is then isolated and purified.

-

Applications in Drug Development and Pharmacology

This compound derivatives have emerged as a significant class of compounds in the pharmaceutical industry, exhibiting a broad spectrum of biological activities. The "esylate" or "this compound" salt form of active pharmaceutical ingredients (APIs) is frequently utilized to enhance their solubility and bioavailability.

Enzyme Inhibition

A number of ethanesulfonamide derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

1. Endothelin-A (ET-A) Receptor Antagonism: Certain ethenesulfonamide and ethanesulfonamide derivatives have been developed as selective antagonists of the endothelin-A receptor, a key player in vasoconstriction and cell proliferation.[8] These compounds have shown potential in the treatment of cardiovascular diseases.[8]

2. Cyclooxygenase-2 (COX-2) Inhibition: The methanesulfonamide group, structurally similar to the ethanesulfonamide group, has been incorporated into selective COX-2 inhibitors. These compounds are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

3. Carbonic Anhydrase Inhibition: Sulfonamides are a well-established class of carbonic anhydrase inhibitors used in the treatment of glaucoma, edema, and other conditions. The inhibition of this enzyme leads to a reduction in the formation of bicarbonate and protons, affecting fluid secretion and pH balance.

Biological Activity of Selected Ethanesulfonamide Derivatives

| Compound Class | Target | Key Findings | Reference |

| Ethenesulfonamide Derivatives | Endothelin-A Receptor | Orally active antagonists with potential for treating cardiovascular diseases. | [8] |

| N-Aryl-2-arylethenesulfonamides | Microtubules | Potent anticancer activity with IC50 values in the nanomolar range. | [9] |

| Methanesulfonamide Derivatives | COX-2 | Potent and selective anti-inflammatory agents. | |

| Sulfonamide Derivatives | Carbonic Anhydrase | Effective in treating glaucoma and edema. | |

| Methanesulfonamide and Amidine Derivatives of Thiazolines | Cancer Cell Lines and Inflammation | Showed anticancer and anti-inflammatory activity. | [10] |

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Broader Applications

Beyond their pharmaceutical relevance, this compound derivatives find applications in other industrial sectors.

-

Agrochemicals: Some sulfonate derivatives have been investigated for their potential as insecticides and fungicides.[11] For instance, metolachlor ethanesulfonic acid is a known environmental transformation product of the herbicide metolachlor.[12]

-

Materials Science: The sulfonate group can be incorporated into polymers to modify their properties. Sulfonated polymers are used in the development of proton exchange membranes for fuel cells and as ion-exchange resins. This compound derivatives can also be used in the synthesis of smart polymers that respond to environmental stimuli.[13] Methyl this compound is utilized in the design of polymers for vacuum-UV photoresist applications.[14]

Conclusion

This compound derivatives represent a versatile and valuable class of compounds with a wide range of applications. Their tunable physicochemical properties and diverse biological activities make them attractive scaffolds for the development of new pharmaceuticals, advanced materials, and agrochemicals. The synthetic methodologies outlined in this guide provide a foundation for the creation of novel derivatives, while an understanding of their mechanisms of action and the signaling pathways they modulate will continue to drive innovation in this exciting field of chemistry. Further research into the structure-activity relationships of these compounds holds the promise of yielding even more potent and selective agents for a variety of applications.

References

- 1. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H5O3S- | CID 3717105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. US2665293A - Preparation of the ethyl esters of sulfonic acids - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfonate derivatives bearing an amide unit: design, synthesis and biological activity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metolachlor ethanesulfonic acid | C15H23NO5S | CID 6426849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. azom.com [azom.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Toxicological Data of Ethanesulfonate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for ethanesulfonate compounds. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes a standard toxicological workflow.

Introduction to this compound Compounds

This compound compounds are a class of organic molecules characterized by an ethyl group attached to a sulfonate group (-SO3H). The parent compound is ethanesulfonic acid, a colorless liquid.[1] Its salts and esters are widely used in various industrial and pharmaceutical applications. For instance, sodium this compound is utilized as a buffering agent in biochemical research and as a counterion in pharmaceutical formulations to improve the solubility and stability of drug substances.[2] Ethyl this compound is recognized as a potential genotoxic impurity and is used as a reagent in organic synthesis.[3] Given their diverse applications, a thorough understanding of their toxicological profiles is essential for risk assessment and safe handling.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for various this compound compounds. It is important to note that comprehensive toxicological data for simple, unsubstituted ethanesulfonates like ethanesulfonic acid and its sodium salt are limited in publicly available literature. Much of the specific quantitative data pertains to more complex derivatives.

Table 1: Acute Toxicity Data for this compound Compounds

| Compound | CAS Number | Test Species | Route of Administration | Endpoint | Value | Reference(s) |

| Ethanesulfonic acid | 594-45-6 | Not specified | Oral, Dermal | GHS Classification | Harmful if swallowed, Harmful in contact with skin | [4] |

| Sodium ethanesulphonate | 5324-47-0 | Not specified | Not specified | GHS Classification | Causes skin and serious eye irritation, May cause respiratory irritation | [5] |

| Ethyl this compound | 1912-30-7 | Rat | Intravenous | TDLo | 10 mg/kg | [6][7] |

| 2-(Cyclohexylamino)ethanesulfonic acid | 103-47-9 | Rat | Oral | LD50 | > 2,000 mg/kg | [7] |

| Isopropyl this compound | 14245-62-6 | Not specified | Oral | GHS Classification | Harmful if swallowed | [7] |

Table 2: Genotoxicity Data for this compound Compounds

| Compound | CAS Number | Test System | Endpoint | Result | Reference(s) |

| Ethyl this compound | 1912-30-7 | Salmonella typhimurium | Mutation | Positive | [6][7] |

| Ethyl this compound | 1912-30-7 | Microorganism | Mutation | Positive | [6][7] |

Table 3: GHS Hazard Classifications for this compound Compounds

| Compound | CAS Number | Hazard Class | Hazard Statement | Reference(s) |

| Ethanesulfonic acid | 594-45-6 | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [4] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [4] | ||

| Skin Corrosion (Category 1) | H314: Causes severe skin burns and eye damage | [4] | ||

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [4] | ||

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | [4] | ||

| Corrosive to metals (Category 1) | H290: May be corrosive to metals | [4] | ||

| Sodium ethanesulphonate | 5324-47-0 | Skin Irritation (Category 2) | H315: Causes skin irritation | [5] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [5] | ||

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | [5] | ||

| Ethyl this compound | 1912-30-7 | Skin Irritation (Category 2) | H315: Causes skin irritation | [7] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [7] | ||

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | [7] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound compounds are not always fully available in published literature. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed. Below are descriptions of the methodologies for key toxicological assays relevant to the data presented.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance. The principle of the test is a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the subsequent step.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Dosage: A stepwise procedure is used where a group of three female rats is dosed at one of the defined dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The outcome of this first step (number of animals surviving) determines the next step, which could involve dosing another three animals at a higher, lower, or the same dose level.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made shortly after dosing and periodically during the first 24 hours, and then daily thereafter.

-

Endpoint: The primary endpoint is mortality. Based on the number of mortalities at different dose levels, the substance is assigned to a GHS hazard category.

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to mutations in the genes of the corresponding biosynthetic pathway.

-

Principle: The test detects mutations that cause a reversion of the original mutation, allowing the bacteria to synthesize the required amino acid and grow on a minimal medium lacking that amino acid.

-

Test Strains: A set of specific bacterial strains is used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).

-

Metabolic Activation: The test is performed both in the absence and presence of a mammalian metabolic activation system (S9 mix), which is typically derived from the liver of rats pre-treated with an enzyme-inducing agent. This is to mimic the metabolic conversion of chemicals that may occur in vivo.

-

Procedure:

-

The test substance at various concentrations, the bacterial culture, and, if required, the S9 mix are combined.

-

This mixture is then mixed with a molten top agar and poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a concentration-related increase in the number of revertant colonies compared to the negative control.

Visualizations

Experimental Workflow for the Ames Test (OECD 471)

The following diagram illustrates the general workflow for conducting a bacterial reverse mutation assay, commonly known as the Ames test.

Caption: Workflow for the Bacterial Reverse Mutation Assay (Ames Test).

Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the signaling pathways that are directly modulated by simple this compound compounds. Toxicological research on sulfonates has often focused on more complex molecules, such as per- and polyfluoroalkyl substances (PFAS), where specific interactions with cellular signaling pathways have been identified. For simple ethanesulfonates, the primary toxicological concerns identified are related to their corrosive and irritant properties, which are generally considered to be direct chemical effects on tissues rather than specific signaling pathway-mediated events. Further research is needed to elucidate any potential interactions of simple this compound compounds with specific cellular signaling cascades.

Conclusion

This technical guide has summarized the currently available toxicological data for this compound compounds. While GHS classifications provide a general understanding of the hazards associated with ethanesulfonic acid and its sodium salt, there is a notable lack of comprehensive quantitative toxicity data for these basic structures. More detailed data is available for some of their more complex derivatives. The provided experimental protocols for key toxicological assays offer a framework for understanding how such data are generated. The absence of specific signaling pathway information for simple ethanesulfonates highlights a gap in the current toxicological knowledge and suggests an area for future research. Professionals working with these compounds should exercise caution in accordance with the available safety information and consider the potential for data gaps in their risk assessments.

References

- 1. Ethanesulfonic acid | 594-45-6 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ethanesulfonic acid | C2H6O3S | CID 11668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium ethanesulphonate | C2H5NaO3S | CID 4192170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Ethyl this compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ECHA CHEM [chem.echa.europa.eu]

Environmental Fate of Ethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of ethanesulfonate. This compound (CH₃CH₂SO₃H), and its corresponding sodium salt, are characterized by high water solubility and chemical stability. This document synthesizes available experimental data and quantitative structure-activity relationship (QSAR) model predictions to assess its behavior in various environmental compartments. Key areas covered include biodegradation, abiotic degradation, soil and sediment interactions, and bioaccumulation potential. Standardized experimental protocols for determining these environmental fate parameters are detailed, and logical workflows are visualized. The data presented indicate that this compound is expected to be a persistent and highly mobile substance in the environment with a low potential for bioaccumulation.

Introduction

Ethanesulfonic acid and its salts are organosulfur compounds used in various industrial applications and as counterions in pharmaceutical formulations. Their introduction into the environment can occur through manufacturing effluent and disposal of end-use products. Understanding the environmental fate—the transport and transformation of a substance in the environment—is critical for a comprehensive environmental risk assessment. This guide addresses the core aspects of this compound's environmental behavior, providing researchers and drug development professionals with the necessary data and methodologies to evaluate its environmental profile.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. This compound is a short-chain alkanesulfonate, and its properties are dominated by the highly polar sulfonate group.

| Property | Predicted Value | Method | Reference |

| Molecular Formula | C₂H₆O₃S | - | [1] |

| Molar Mass | 110.13 g/mol | - | [1] |

| Water Solubility | 1,000,000 mg/L at 25°C | EPI Suite™ (WSKOWWIN/WATERNT) | [2][3] |

| Log Octanol-Water Partition Coefficient (Log Kow) | -2.14 | EPI Suite™ (KOWWIN) | [2][3] |

| Vapor Pressure | 0.00031 Pa (0.0000023 mmHg) at 25°C | EPI Suite™ (MPBPWIN) | [2][3] |

| Henry's Law Constant | 2.58 x 10⁻¹⁰ atm-m³/mole at 25°C | EPI Suite™ (HENRYWIN) | [2][3] |

These values are estimated using the EPI (Estimation Programs Interface) Suite™, a widely used QSAR modeling software developed by the U.S. Environmental Protection Agency.[3][4] The extremely high water solubility and very low log Kow value indicate that this compound will partition preferentially into the aqueous phase rather than into organic matter or fatty tissues. Its low vapor pressure and Henry's Law constant suggest that volatilization from water or soil is not a significant environmental transport pathway.

Environmental Fate and Transport

Biodegradation

The primary mechanism for the removal of many organic chemicals from the environment is microbial degradation. For this compound, both predictive models and experimental evidence suggest a high degree of resistance to biodegradation.

Quantitative Data Summary: Biodegradation Predictions

| Parameter | Predicted Outcome | Model | Reference |

| Ready Biodegradability (OECD 301) | Not readily biodegradable | EPI Suite™ (BIOWIN) | [2][3] |

| Aerobic Biodegradation Half-Life (in water) | Weeks to Months | EPI Suite™ (BIOWIN) | [2][3] |

Experimental Evidence: A key study on the degradation of alkane(di)sulfonates isolated a bacterial strain, Ralstonia sp. strain EDS1, which was capable of utilizing ethane-1,2-disulfonate as a sole source of carbon and energy. However, the same study explicitly demonstrated that this strain could not grow with this compound as a substrate, indicating its recalcitrance to degradation by this organism.

dot

Caption: Experimental outcome of Ralstonia sp. EDS1 growth on sulfonates.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, are generally not considered significant fate pathways for alkanesulfonates.

-

Hydrolysis: The carbon-sulfur (C-S) bond in the sulfonate group is chemically stable and resistant to hydrolysis under typical environmental pH conditions (pH 4-9).[5]

-

Photolysis: Alkanesulfonates do not absorb light in the environmentally relevant UV spectrum (>290 nm), and therefore, direct photolysis is not expected to occur.[6]

-

Atmospheric Oxidation: Due to its extremely low vapor pressure, negligible amounts of this compound are expected to partition into the atmosphere. Consequently, atmospheric oxidation by hydroxyl radicals is not a relevant degradation pathway.[7]

Environmental Transport and Distribution (Sorption)

The mobility of a chemical in soil and its tendency to partition to sediment in aquatic systems is determined by its sorption behavior, quantified by the organic carbon-normalized sorption coefficient (Koc).

Quantitative Data Summary: Soil Sorption Prediction

| Parameter | Predicted Value | Interpretation | Model | Reference |

| Soil Adsorption Coefficient (Log Koc) | 1.15 L/kg | Very High Mobility | EPI Suite™ (KOCWIN) | [2][3] |

A low Log Koc value indicates very weak adsorption to soil and sediment organic carbon. This, combined with its high water solubility, suggests that this compound will be highly mobile in soil and has a high potential to leach into groundwater. In aquatic systems, it is expected to remain predominantly in the water column rather than partitioning to sediment.

dot

Caption: Predicted environmental distribution of this compound.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in aquatic organisms from water.

Quantitative Data Summary: Bioaccumulation Prediction

| Parameter | Predicted Value | Interpretation | Model | Reference |

| Bioconcentration Factor (BCF) | 3.162 L/kg (wet weight) | Low potential to bioaccumulate | EPI Suite™ (BCFBAF) | [2][3] |

| Log BCF | 0.5 | Low potential to bioaccumulate | EPI Suite™ (BCFBAF) | [2][3] |

The predicted BCF is well below the regulatory trigger values for bioaccumulation concern (e.g., BCF > 2000). The low Log Kow and high water solubility of this compound strongly support this prediction. Chemicals that are highly water-soluble are not readily stored in the fatty tissues of organisms and are more easily eliminated.

Experimental Protocols